molecular formula C10H15N3O2S B2570558 6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1705765-66-7

6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2570558
CAS No.: 1705765-66-7
M. Wt: 241.31
InChI Key: CINMVWVOOLEEQP-UHFFFAOYSA-N
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Description

6-(2-Methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a high-purity chemical reagent designed for research and development in medicinal chemistry. This compound is built around the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, a privileged scaffold recognized for its significant potential in the discovery of novel small-molecule therapeutics . The sulfonyl moiety incorporated into the structure is a common pharmacophore that can enhance binding affinity and is frequently utilized to target kinase ATP-binding sites. The dihydropyrrolopyrimidine scaffold is of high interest in oncology research. Scientific studies have identified derivatives of this core structure as a new class of potent ATR (Ataxia telangiectasia and Rad3-related) kinase inhibitors . ATR is a key regulating protein within the DNA damage response (DDR) pathway, responsible for sensing replication stress, and is considered a promising target for cancer therapy . Compounds based on this scaffold have demonstrated low nanomolar IC50 values against ATR and good anti-tumor activity in vitro, making them valuable lead compounds for further optimization . This product is intended for research purposes by qualified scientists. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key synthetic intermediate or a starting point for structure-activity relationship (SAR) studies aimed at developing targeted kinase inhibitors and exploring new cancer treatment strategies.

Properties

IUPAC Name

6-(2-methylpropylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-8(2)6-16(14,15)13-4-9-3-11-7-12-10(9)5-13/h3,7-8H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINMVWVOOLEEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CC2=CN=CN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrimidine derivative with a sulfonylating agent such as 2-methylpropanesulfonyl chloride in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Sulfonyl Derivatives

  • 6-(4-Ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1706373-83-2):
    • Molecular Formula : C14H15N3O2S
    • Molecular Weight : 289.35 g/mol
    • Key Differences : The 4-ethylbenzenesulfonyl group introduces greater steric bulk and lipophilicity compared to the 2-methylpropanesulfonyl substituent. This may enhance membrane permeability but reduce aqueous solubility .

Halogenated Derivatives

  • 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 785775-01-1):
    • Molecular Formula : C6H5N3Cl2
    • Molecular Weight : 190.03 g/mol
    • Key Differences : Chlorine atoms at positions 2 and 4 act as electron-withdrawing groups, increasing electrophilicity and reactivity toward nucleophilic substitution. This contrasts with the sulfonyl group’s electron-withdrawing and stabilizing effects .

Heterocyclic-Functionalized Derivatives

  • However, the larger substituent may reduce metabolic stability .

Parent Structure

  • Sulfonyl or halogen substituents enhance both physicochemical and pharmacological properties .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Reference
6-(2-Methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine 2-Methylpropanesulfonyl C10H13N3O2S* 251.30* N/A Inferred
6-(4-Ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine 4-Ethylbenzenesulfonyl C14H15N3O2S 289.35 1706373-83-2
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 2,4-Dichloro C6H5N3Cl2 190.03 785775-01-1
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine Thiadiazole-carbonyl + morpholine C14H16N6O2S 332.38 2034369-03-2
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine None C11H12N2O 188.23 53493-80-4

*Inferred based on structural analogs.

Key Research Findings

  • Sulfonyl Derivatives : Sulfonated pyrrolo[3,4-d]pyrimidines (e.g., ) are often synthesized as intermediates for kinase inhibitors. The sulfonyl group enhances stability and modulates solubility .
  • Halogenated Analogs : Chlorinated derivatives () serve as precursors for cross-coupling reactions, enabling diversification of the core structure .
  • Thiadiazole-Morpholine Hybrids : These compounds () demonstrate improved binding to ATP pockets in kinases due to the thiadiazole’s planar structure and morpholine’s solubility-enhancing properties .

Biological Activity

6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound based on existing research, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[3,4-d]pyrimidine core structure substituted with a sulfonyl group. Its molecular formula is C10H14N4O2S, and it has a molecular weight of approximately 246.31 g/mol. The presence of the sulfonyl group is expected to influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biological pathways. Research indicates that it may act as an inhibitor of certain kinases and enzymes that play critical roles in cell signaling and proliferation.

Antitumor Activity

Several studies have reported the antitumor properties of this compound. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations ranging from 10 µM to 50 µM.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria.

  • Research Findings : A study showed that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 50%, indicating potential as a lead compound for developing new antimicrobial agents.

Pharmacological Profile

Activity Type Target Effect Reference
AntitumorMCF-7 (Breast Cancer)Induces apoptosis
AntimicrobialStaphylococcus aureusInhibits growth
Enzyme InhibitionKinasesModulates signaling pathways

Toxicity and Safety

Toxicological assessments are crucial for determining the safety profile of any new compound. Current data on the toxicity of this compound indicate low acute toxicity in animal models; however, further studies are needed to establish a comprehensive safety profile.

Q & A

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsYield Optimization Tips
Sulfonylation2-methylpropanesulfonyl chloride, base (e.g., K₂CO₃), DMF, 40°CUse excess sulfonyl chloride (1.2–1.5 eq) to drive reaction
CyclizationAcidic conditions (HCl/EtOH), refluxMonitor pH to avoid over-protonation

Basic Question: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks by comparing to related pyrrolopyrimidine derivatives. For example, the sulfonyl group’s methyl protons typically appear as a singlet near δ 1.2–1.5 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine ring (e.g., δ 3.5–4.5 ppm for NH and CH₂ groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the sulfonyl substituent .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

Advanced Question: How can computational methods like quantum chemical calculations be integrated with experimental data to predict and validate reaction pathways for sulfonyl-substituted pyrrolopyrimidines?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model sulfonylation transition states. Compare activation energies for alternative pathways (e.g., SN1 vs. SN2 mechanisms) .
  • Solvent Effects : Apply continuum solvation models (e.g., SMD) to predict solvent-dependent reactivity .
  • Validation : Cross-reference computed NMR chemical shifts (via GIAO-DFT) with experimental data to confirm intermediate structures .

Q. Example Workflow :

Simulate sulfonyl group attachment using Gaussian or ORCA.

Compare calculated vs. experimental NMR shifts (mean absolute error < 0.1 ppm indicates reliability).

Optimize reaction conditions based on energy barriers .

Advanced Question: What strategies are recommended for resolving contradictions between theoretical predictions and experimental observations in the reactivity of this compound?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent, stoichiometry) and identify interactions causing discrepancies .
  • Cross-Validation : Replicate key experiments under controlled conditions (e.g., inert atmosphere) to rule out side reactions .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N in the pyrimidine ring) to track reaction pathways via MS/NMR .

Case Study :
If DFT predicts a low-energy pathway not observed experimentally:

Re-examine solvent effects in simulations.

Test alternative catalysts (e.g., Lewis acids) to stabilize the predicted transition state .

Advanced Question: What methodological approaches are employed to study the reaction kinetics and selectivity in derivatization reactions involving the pyrrolo[3,4-d]pyrimidine core?

Methodological Answer:

  • Kinetic Profiling : Use in-situ FTIR or HPLC to monitor reaction progress and derive rate constants for sulfonyl group substitution .
  • Selectivity Mapping : Screen substituents (e.g., electron-withdrawing groups on the pyrimidine ring) to assess their impact on regioselectivity .
  • Microscopic Reversibility Analysis : Compare forward/reverse reaction rates under varying conditions to infer mechanistic details .

Q. Table 2: Example Kinetic Data for Derivative Formation

DerivativeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)Selectivity Factor (α)
Sulfonamide1.2 × 10⁻³853.2
Ether-linked analog6.7 × 10⁻⁴921.8

Advanced Question: How can researchers design experiments to assess the impact of substituents on the biological activity of pyrrolopyrimidine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Synthesize analogs with systematic substituent variations (e.g., sulfonyl vs. carbonyl groups) .
    • Test in vitro bioactivity (e.g., enzyme inhibition assays) using standardized protocols (IC₅₀ determination) .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
  • Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity trends .

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